molecular formula C10H9ClN2O B3372392 3-chloro-N-(3-cyanophenyl)propanamide CAS No. 900711-12-8

3-chloro-N-(3-cyanophenyl)propanamide

Cat. No. B3372392
M. Wt: 208.64 g/mol
InChI Key: AEXRBJKYOXJJEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(3-cyanophenyl)propanamide is a chemical compound with the molecular formula C10H9ClN2O and a molecular weight of 208.64 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 3-chloro-N-(3-cyanophenyl)propanamide consists of a propanamide group (C3H7NO) attached to a 3-chlorophenyl group and a cyanophenyl group . The exact 3D structure is not provided in the available sources.


Physical And Chemical Properties Analysis

3-chloro-N-(3-cyanophenyl)propanamide is a solid at room temperature . It has a predicted boiling point of approximately 414.2°C at 760 mmHg and a predicted density of approximately 1.3 g/cm3 . The refractive index is predicted to be n20D 1.56 .

Scientific Research Applications

Asymmetric Synthesis

  • Chiral Intermediate for Antidepressant Drugs : 3-Chloro-1-phenyl-1-propanol, a related compound, has been used as a chiral intermediate in the synthesis of antidepressant drugs. A study by Choi et al. (2010) explored the asymmetric synthesis of this compound using yeast reductase with high enantioselectivity (Choi et al., 2010).

Immunomodulating Activities

  • Immunosuppressive Activities : N-aryl-3-(indol-3-yl)propanamides, chemically similar to 3-chloro-N-(3-cyanophenyl)propanamide, have shown immunosuppressive activities, with significant inhibitory activity in murine splenocytes proliferation assays (Giraud et al., 2010).

Antinociceptive Activity

  • Analgesic Properties : Certain derivatives, like (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide, have been synthesized and tested for antinociceptive activity, showing significant effectiveness compared to standards like dipyrone and aspirin (Önkol et al., 2004).

Cytotoxic Activity

  • In Vitro Cytotoxic Activity : The compound 3-chloro-N-(4-sulfamoylphenethyl)propanamide has been synthesized and evaluated for in vitro cytotoxic activity against various tumor cells. It showed high antiproliferative effect against certain tumor cells (Durgun et al., 2016).

Chemical Structure and Spectroscopy

  • Molecular Structure Studies : Studies on the molecular structure, spectroscopic characterization, and thermodynamic properties of related propanamide compounds have been conducted, providing insights into their chemical behavior (Antonović et al., 1997).

Solubility and Pharmaceutical Formulation

  • Solubility Studies : Research on the solubility of similar compounds, such as 2-chloro-N-(4-methylphenyl)propanamide, in various solvent mixtures has been performed, offering valuable data for pharmaceutical formulation processes (Pascual et al., 2017).

properties

IUPAC Name

3-chloro-N-(3-cyanophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c11-5-4-10(14)13-9-3-1-2-8(6-9)7-12/h1-3,6H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXRBJKYOXJJEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CCCl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(3-cyanophenyl)propanamide

CAS RN

900711-12-8
Record name 3-chloro-N-(3-cyanophenyl)propanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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